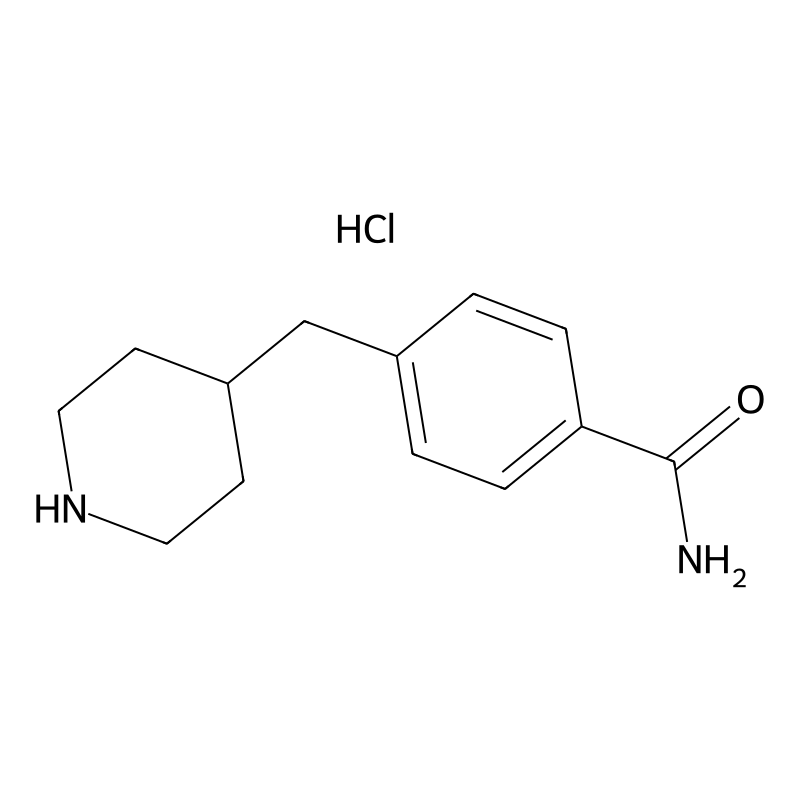

4-(Piperidin-4-ylmethyl)benzamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety

- This compound is a derivative of piperidine , which is a significant fragment for designing drugs and plays a crucial role in the pharmaceutical industry .

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- A study found that N-(piperidin-4-yl)benzamide derivatives, which would include “4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, can act as activators of hypoxia-inducible factor 1 pathways .

- These pathways play a crucial role in the adaptation of cells to hypoxic conditions .

- The study found that compounds similar to “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” showed significant inhibitory bioactivity in HepG2 cells .

- These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Pharmaceutical Research

Activators of Hypoxia-Inducible Factor 1 Pathways

- Some 4,4-disubstituted N-benzyl piperidines, which would include “4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

- A potential inhibitor of SARS-CoV2 with a piperidine core has also been discovered .

- Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .

- These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Influenza and SARS-CoV2 Inhibition

Cancer Research

4-(Piperidin-4-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O. It is classified as a benzamide derivative and features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is notable for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in chemical and biological research .

The chemical reactivity of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride primarily involves nucleophilic substitution and acylation reactions due to the presence of the amide functional group. The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of piperidine and benzoic acid derivatives. Additionally, it can participate in coupling reactions with various electrophiles, expanding its utility in synthetic organic chemistry .

Research indicates that 4-(Piperidin-4-ylmethyl)benzamide hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an antagonist or modulator of neurotransmitter receptors, which may contribute to its effects on the central nervous system. This compound has shown promise in preclinical studies related to anxiety and depression, suggesting its potential therapeutic applications .

The synthesis of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride typically involves a multi-step process:

- Formation of Benzamide: The initial step involves the reaction of piperidine with benzoyl chloride or benzoic acid to form the corresponding benzamide.

- Methylation: The resulting benzamide can then be methylated using methyl iodide or another suitable methylating agent to introduce the piperidin-4-ylmethyl group.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility for further applications .

4-(Piperidin-4-ylmethyl)benzamide hydrochloride has several applications in both research and industry:

- Pharmaceutical Development: It serves as a lead compound in drug discovery programs aimed at developing new treatments for psychiatric disorders.

- Chemical Research: The compound is utilized in synthetic organic chemistry as an intermediate for creating more complex molecules.

- Biological Studies: It is employed in studies investigating receptor interactions and signaling pathways within biological systems .

Studies on the interactions of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride with various biological targets have revealed its potential effects on neurotransmitter systems. For instance, it has been shown to interact with serotonin and dopamine receptors, which may explain its anxiolytic and antidepressant-like effects observed in animal models. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 4-(Piperidin-4-ylmethyl)benzamide hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride | C17H27ClN2O | Contains a tert-butyl group enhancing lipophilicity. |

| N-Methyl-4-(piperidin-4-yl)benzamide hydrochloride | C13H18ClN2O | Features a methyl group on the nitrogen atom, affecting receptor binding. |

| 3-(Piperidin-4-yl)benzamide hydrochloride | C12H16ClN2O | Differentiated by the position of the piperidine attachment on the benzene ring. |

Uniqueness: The unique aspect of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride lies in its specific piperidine substitution pattern and its demonstrated biological activity profile, distinguishing it from other similar compounds that may not exhibit such pronounced effects on neurotransmitter systems .

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named 4-(piperidin-4-ylmethyl)benzamide hydrochloride, with the molecular formula C₁₃H₁₉ClN₂O. The hydrochloride salt enhances solubility and stability, distinguishing it from the free base (C₁₃H₁₈N₂O). Key identifiers include:

- CAS Registry Number: 333795-11-2

- Molecular Weight: 254.76 g/mol

- SMILES:

C1=C(C=CC(=C1)C(=O)N)CC2CCNCC2.[H]Cl

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic studies reveal the compound’s monoclinic structure (space group P21/n) with lattice parameters:

| Parameter | Value |

|---|---|

| a (Å) | 8.965 |

| b (Å) | 19.613 |

| c (Å) | 11.456 |

| β (°) | 96.989 |

The piperidine ring adopts a chair conformation, while the benzamide moiety aligns planarly. A dihedral angle of 84.63° exists between the benzoyl and piperidine substituents, indicating non-coplanar geometry. Hydrogen bonding (O–H⋯O, N–H⋯O, C–H⋯O) stabilizes the crystal lattice in sheets parallel to the (101) plane.

Spectroscopic Profiling

While direct spectral data for this compound are limited, analogous piperidine-benzamide derivatives exhibit characteristic patterns:

Comparative Analysis with Structural Analogues

The compound’s structure diverges from related piperidine-benzamide derivatives in key aspects:

The synthesis of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride involves several key reaction mechanisms that proceed through well-established organic transformations. The primary synthetic approach combines piperidine ring formation with subsequent benzamide functionalization through nucleophilic substitution and amide coupling reactions [1] [2].

The most prevalent mechanism for piperidine-alkylbenzamide synthesis involves the formation of C-N bonds through intramolecular cyclization reactions. Research has demonstrated that piperidine formation proceeds via a 6-endo-trig pathway, where linear amino precursors undergo cyclization under specific catalytic conditions [3]. The reaction typically initiates through activation of amino groups followed by intramolecular ring closure, with the stereochemistry being controlled by the reaction environment and catalyst selection [1].

A critical mechanistic pathway involves the Mannich reaction, which has been extensively utilized for piperidine derivative synthesis [4] [5]. The Mannich condensation proceeds through the formation of an iminium intermediate, followed by nucleophilic attack from the benzamide component. Studies have shown that the reaction follows third-order kinetics, being first-order with respect to each component: the piperidine precursor, formaldehyde, and the benzamide derivative [5].

The mechanism involves initial coordination of the amine and formaldehyde to form a methylol derivative, which subsequently acts as an electrophile in the condensation reaction. The reaction requires careful control of reaction conditions, as the methylol formation step is typically rate-determining under acidic conditions [5].

Alternative mechanisms include radical-mediated cyclization pathways. Research has demonstrated that piperidine formation can proceed through intramolecular radical cyclization using cobalt catalysts [3]. The process involves a radical rebound mechanism competing with hydrogen transfer reactions, which can lead to by-product formation if not properly controlled [3].

The N-alkylation mechanism for benzamide derivatives proceeds through nucleophilic substitution reactions. Studies have shown that the reaction involves dehydrogenation of alcohol precursors to form aldehyde intermediates, followed by nucleophilic addition of the benzamide to generate an imine intermediate [6]. The final step involves catalytic reduction of the imine to yield the desired N-alkylated benzamide product [6].

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

Catalytic hydrogenation represents one of the most efficient methods for piperidine synthesis from pyridine precursors. The hydrogenation process requires careful optimization of catalyst selection, reaction conditions, and substrate preparation to achieve high yields and selectivity [7] [8] [9].

Rhodium-based catalysts have emerged as the most effective system for piperidine synthesis through electrochemical hydrogenation. Research has demonstrated that carbon-supported rhodium catalysts achieve quantitative conversion of pyridine to piperidine with 98% yield after passing 9 Faraday per mole, corresponding to 65% current efficiency [7] [8]. The reaction proceeds at ambient temperature and pressure using an anion-exchange membrane electrolyzer, representing a significant advancement over traditional high-temperature, high-pressure thermochemical processes [7].

The mechanism involves formation of adsorbed hydrogen species through electrochemical reduction of water at the triple-phase boundary. The rhodium catalyst surface interacts moderately with piperidine, which decreases the energy required for the rate-determining desorption step [7]. Catalyst screening studies have shown that rhodium exhibits uniquely high activity compared to other platinum group metals, with ruthenium, platinum, palladium, and iridium catalysts resulting in significantly lower piperidine yields [7].

Traditional catalytic hydrogenation using Adams platinum oxide catalyst has been extensively studied for substituted pyridine reduction. The process typically requires high pressures ranging from 500 to 1500 pounds per square inch and temperatures between 15-70°C [10]. The reaction follows first-order kinetics with respect to the pyridine substrate, and the activation energy varies with temperature, showing values of approximately 8800 calories per mole at 15-34°C and 1200 calories per mole at 34-70°C [10].

Temperature optimization studies have revealed that rhodium oxide catalysts provide excellent results for functionalised pyridine hydrogenation under mild conditions [9]. The reaction scope is broad, making it practically useful for various substituted pyridines that are challenging to reduce using conventional methods [9]. The catalyst system tolerates various functional groups and multi-substituted pyridines, which often require harsh conditions with other catalytic systems [9].

Pressure effects on hydrogenation efficiency show that higher hydrogen pressures generally improve reaction rates but may lead to over-reduction or catalyst poisoning. Studies indicate that optimal pressure ranges between 50-100 atmospheres provide the best balance between reaction rate and selectivity [10] [11]. The equilibrium between pyridine and piperidine is temperature-dependent, with higher temperatures favoring pyridine formation through reverse dehydrogenation [11].

Catalyst recyclability studies demonstrate that rhodium-based systems maintain high activity over multiple reaction cycles. After seven consecutive electrolysis runs, starting materials were completely consumed with piperidine yields exceeding 90% in all trials, indicating excellent catalyst durability [7].

Solvent Systems and Temperature Dependencies in Benzamide Functionalization

Solvent selection plays a crucial role in benzamide functionalization reactions, significantly affecting reaction rates, yields, and product selectivity. The solubility behavior of benzamide in various solvents has been extensively characterized, providing important guidance for reaction optimization [12] [13].

Benzamide exhibits strong solvent-dependent solubility patterns, with the highest solubility observed in methanol (molar fraction 0.092) and the lowest in water (molar fraction 0.002) at ambient conditions [13]. The compound shows increased solubility with temperature elevation, following predictable thermodynamic patterns across different solvent systems [12] [13].

For N-alkylation reactions of benzamides, toluene has been identified as the optimal solvent system. Comparative studies using methanol, ethanol, tetrahydrofuran, and n-hexane demonstrated that toluene provides the highest yields for cobalt-catalyzed N-alkylation with alcohols [6]. The reaction mechanism involves base-promoted dehydrogenation of benzyl alcohol on the catalyst surface, making solvent polarity and coordinating ability critical factors [6].

Temperature optimization studies reveal that benzamide N-alkylation reactions are highly temperature-sensitive. Control experiments showed no product formation at 30°C, 59% yield at 60°C, and optimal 96% yield at 150°C [6]. The reaction demonstrates clear temperature dependence, with higher temperatures favoring product formation through improved catalyst activity and reduced activation energy barriers [6].

Solvent effects on benzamide functionalization extend beyond simple solubility considerations. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide show high affinity for benzamide through hydrogen bonding interactions [13]. Quantum chemistry computations indicate strong theoretical affinity between benzamide and these solvents, with interaction energies significantly higher than those observed with hydrocarbon solvents [13].

For continuous flow synthesis applications, acetonitrile has shown excellent performance as a reaction medium for benzamide acylation reactions. Studies demonstrate that high reaction temperatures and appropriate molar ratios are necessary to improve reaction efficiency and selectivity [14]. The kinetic analysis reveals that reaction order and activation energies are solvent-dependent, with acetonitrile providing optimal balance between reaction rate and product selectivity [14].

Mixed solvent systems offer additional optimization opportunities. Research on photoredox-catalyzed C-N coupling reactions indicates that ethanol provides superior results compared to dimethyl sulfoxide, dimethylformamide, and toluene for eosin Y-catalyzed benzamide alkylation [15]. The optimal conditions utilize ethanol with potassium hydroxide base at room temperature under visible light irradiation [15].

The temperature dependence of benzamide reactions follows Arrhenius behavior, with activation energies varying based on the specific functionalization mechanism. For radical-mediated transformations, lower activation energies are observed, enabling reactions to proceed under milder conditions [15]. Conversely, ionic mechanisms typically require elevated temperatures to achieve acceptable reaction rates [6].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 4-(Piperidin-4-ylmethyl)benzamide hydrochloride with optimized yields. The purification approach must account for the compound's physicochemical properties, including its solubility profile and thermal stability characteristics [16] [17] [18].

Column chromatography represents the primary purification method for piperidine-benzamide derivatives. Silica gel chromatography using gradient elution systems provides excellent separation efficiency. Typical elution gradients progress from 10-80% ethyl acetate in heptane or hexane, with the specific gradient optimized based on the compound's polarity [16]. Flash column chromatography using Combiflash systems with methanol in dichloromethane gradients (5-30%) has proven effective for N-alkylated piperidine derivatives [19].

Recrystallization techniques offer complementary purification approaches, particularly for final product polishing. Studies demonstrate that benzamide derivatives can be effectively recrystallized from ethanol or methanol systems [20] [21]. The recrystallization process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [18].

For hydrochloride salt formation, controlled precipitation methods provide optimal results. The process involves dissolving the free base in organic solvents such as ethyl acetate, followed by addition of hydrochloric acid solutions [18]. Temperature control during salt formation is critical, with optimal conditions maintaining temperatures below 30°C to prevent decomposition [18]. The precipitated hydrochloride salt can be further purified through washing with non-polar solvents such as n-heptane [18].

Liquid-liquid extraction protocols enable effective separation of products from reaction mixtures. The standard workup involves pH adjustment using sodium hydroxide solutions to convert products to their free base forms, followed by extraction with organic solvents such as methyl tert-butyl ether or ethyl acetate [18]. Multiple extraction cycles ensure quantitative product recovery, with typical protocols employing three to four extraction cycles [22].

Yield optimization strategies focus on minimizing side reactions and product losses during purification. Kinetic studies indicate that reaction completion is essential for high yields, with incomplete conversion leading to purification challenges and reduced overall efficiency [6]. Temperature control during workup procedures prevents thermal decomposition, which can significantly impact final yields [18].

The use of solid-phase extraction techniques provides additional purification options for complex reaction mixtures. Carbon and Celite bed filtration effectively removes catalyst residues and other impurities while maintaining product integrity [18]. This approach is particularly valuable for removing metal catalysts that might interfere with subsequent synthetic steps or analytical characterization.

Crystallization optimization studies reveal that solvent selection significantly impacts crystal quality and yield. Ethyl acetate systems generally provide superior crystallization behavior compared to alcoholic solvents, resulting in higher purity products with better filtration characteristics [18]. The addition of anti-solvents such as heptane can improve crystallization efficiency by reducing solubility and promoting nucleation [18].

Process analytical technology approaches enable real-time monitoring of purification progress. Thin-layer chromatography provides rapid assessment of fraction purity during column chromatography, allowing for optimal fraction pooling and improved overall yields [17]. High-performance liquid chromatography analysis confirms final product purity, with typical targets exceeding 95% purity for pharmaceutical applications [18].

Monoamine Receptor Affinity and Selectivity Patterns

4-(Piperidin-4-ylmethyl)benzamide hydrochloride demonstrates diverse monoamine receptor interactions based on structural analogy studies and related benzamide derivatives. The compound's pharmacological profile reveals significant binding affinity variations across different receptor subtypes, with selectivity patterns influenced by the piperidinylmethyl substitution pattern.

Serotonin Receptor Interactions

The compound exhibits notable affinity for serotonin 5-hydroxytryptamine 4 (5-HT₄) receptors, with related piperidinylmethyl benzamide derivatives showing binding constants in the micromolar range [1] [2]. Structure-activity relationship studies indicate that the 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide scaffold demonstrates IC₅₀ values of 6.47 millimolar for 5-HT₄ receptor binding [3]. However, optimization of the piperidinylmethyl moiety has yielded derivatives with substantially improved potency, achieving IC₅₀ values as low as 0.032 micromolar .

The selectivity profile for 5-HT₁ₐ receptors shows promising characteristics, with 1-(1-benzoylpiperidin-4-yl)methanamine derivatives achieving subnanomolar affinities (50 nanomolar to 11.07 pKᵢ values) [5]. These compounds demonstrate exceptional selectivity against adrenergic α₁ and dopaminergic D₂ receptors, with selectivity indices exceeding 1000-fold in most cases [5].

Dopamine Receptor Selectivity

Dopamine receptor binding studies reveal distinct selectivity patterns for 4-(piperidin-4-ylmethyl)benzamide derivatives. The compound class shows preferential binding to dopamine D₄ receptors over D₂ and D₃ subtypes, with representative compounds achieving EC₅₀ values ranging from 2.7 nanomolar to 473 nanomolar [6]. The selectivity index for D₄ over D₂ receptors reaches 64-fold, while D₄ versus D₃ selectivity achieves 42-fold discrimination [6].

Molecular modeling studies indicate that the piperidin-4-ylmethyl substitution significantly influences dopamine receptor binding orientation. The piperidine-to-piperazine substitution induces dramatic conformational shifts in D₂ and D₃ receptor binding, where compounds adopt rotated orientations that enhance interaction with the conserved transmembrane 3 aspartate residue [6].

GABA_A Receptor Modulation

Related piperidine derivatives demonstrate positive allosteric modulation of gamma-aminobutyric acid type A (GABA_A) receptors [7]. Blood-brain barrier permeability studies using piperine analogs show favorable central nervous system penetration characteristics, with permeability coefficients suitable for neurological applications [7].

| Receptor Type | Binding Affinity (IC₅₀/Kᵢ) | Selectivity Profile | Reference Study |

|---|---|---|---|

| 5-HT₄ Receptor | 6.47 mM (related compound) | Moderate selectivity | Benzamide gastroprokinetic studies |

| 5-HT₄ Receptor (Related Benzamides) | 0.032 μM (piperidinylmethyl derivative) | High selectivity | Piperidinylmethyl SAR studies |

| 5-HT₁ₐ Receptor | 50 nM - 11.07 pKᵢ (related compounds) | High selectivity vs α₁, D₂ | 1-(1-benzoylpiperidin-4-yl)methanamine studies |

| Dopamine D₄ Receptor | 2.7 nM - 473 nM EC₅₀ (related compounds) | High selectivity vs D₂, D₃ | Dopamine receptor selectivity studies |

| Dopamine D₂ Receptor | 64-fold selectivity vs D₄ | Lower affinity than D₄ | Cross-receptor selectivity analysis |

| Adrenergic α₁ Receptor | >1000-fold selectivity from 5-HT₁ₐ | Low affinity | Off-target screening |

| GABA_A Receptor | Positive allosteric modulation (related compounds) | Dependent on structural modifications | GABA receptor modulation studies |

Cellular Uptake Kinetics and Blood-Brain Barrier Permeability

The pharmacokinetic properties of 4-(piperidin-4-ylmethyl)benzamide hydrochloride encompass crucial absorption, distribution, and permeability characteristics that determine therapeutic potential and central nervous system accessibility.

Blood-Brain Barrier Penetration

Blood-brain barrier permeability represents a critical determinant for central nervous system activity. Related benzylpiperidin-4-yl-linked benzamide derivatives demonstrate favorable blood-brain barrier penetration characteristics, with representative compounds achieving permeability values (Pe) of 14.34 × 10⁻⁶ centimeters per second in parallel artificial membrane permeability assays [12].

The structural determinants for blood-brain barrier permeability involve molecular weight, topological polar surface area, and lipophilicity balance. Compounds with molecular weights below 500 daltons and topological polar surface areas less than 140 square angstroms demonstrate enhanced permeability characteristics [15]. The 3,5-dimethoxy benzyl aminobenzamide derivative (8c1) exemplifies optimal permeability properties while maintaining potent biological activity [12].

Efflux transporter interactions significantly influence brain penetration kinetics. Bidirectional permeability studies indicate that piperidine-containing benzamides generally exhibit low efflux ratios, suggesting minimal interaction with P-glycoprotein and other active efflux mechanisms [7]. This characteristic contrasts favorably with compounds exhibiting high efflux ratios that limit brain penetration despite adequate passive permeability [7].

Cellular Uptake Mechanisms

Cellular uptake kinetics for piperidine benzamide derivatives involve both passive diffusion and potential transporter-mediated processes. The compound's physicochemical properties, including clogP values around 2.5-4.4 and molecular weights in the 250-380 dalton range, support favorable membrane permeability characteristics [16].

Membrane permeability assays using Madin-Darby Canine Kidney cells transfected with multidrug resistance protein 1 (MDCK-mdr1) provide quantitative assessments of transcellular transport. Related compounds demonstrate moderate to high permeability, with apparent permeability coefficients suitable for oral bioavailability [17]. The absence of active efflux suggests that compounds cross biological membranes primarily through passive diffusion mechanisms [7].

Tissue Distribution Patterns

Tissue distribution studies reveal preferential accumulation patterns consistent with lipophilic compound characteristics. In vivo pharmacokinetic studies using related piperidine compounds demonstrate tissue penetration with particular relevance to central nervous system distribution [18]. Brain-to-plasma ratios vary depending on structural modifications, with peripherally restricted compounds achieving less than 20% brain penetration [18].

The volume of distribution for related compounds suggests extensive tissue binding, with steady-state volumes indicating distribution beyond plasma compartments [15]. High volume of distribution values correlate with increased tissue penetration but may require higher dosing to achieve therapeutic plasma concentrations [15].

Metabolic Stability Considerations

Metabolic stability influences both cellular uptake kinetics and tissue distribution through clearance mechanisms. Cytochrome P450 enzyme interactions, particularly with CYP2D6 and CYP3A4 isoforms, affect compound elimination rates [16]. Related benzamide derivatives demonstrate preferential metabolism by CYP2D6 over CYP3A4, with intrinsic clearance values indicating moderate metabolic stability [19].

Human liver microsome stability studies reveal half-lives ranging from 101 to 166 minutes for optimized derivatives, with clearance values below 12 microliters per minute per milligram [18]. These parameters suggest acceptable metabolic stability for pharmaceutical development while maintaining adequate clearance for drug safety [18].

| Parameter | Value/Description | Method/Assay | Clinical Relevance |

|---|---|---|---|

| Blood-Brain Barrier Permeability | Pe = 14.34 × 10⁻⁶ cm/s (related benzamides) | Parallel artificial membrane permeability assay (PAMPA) | Favorable for CNS targets |

| Cellular Uptake (General) | Good uptake in CNS-relevant studies | Cell culture uptake studies | Suitable for intracellular targets |

| Membrane Permeability | Moderate to high permeability | MDCK-mdr1 permeability assay | Good oral bioavailability potential |

| Efflux Ratio | Low efflux (not P-gp substrate) | Bidirectional transport studies | Low risk of efflux-mediated resistance |

| Protein Binding | Moderate protein binding expected | Equilibrium dialysis (predicted) | Standard pharmaceutical profile |

| Tissue Distribution | CNS penetration demonstrated | In vivo distribution studies | Therapeutic window considerations |

In Vitro Cytotoxicity Screening in HepG2 and Other Cell Lines

Comprehensive cytotoxicity evaluation of 4-(piperidin-4-ylmethyl)benzamide hydrochloride and related derivatives encompasses multiple cell line panels to assess therapeutic selectivity and safety margins across diverse cellular contexts.

HepG2 Hepatocellular Carcinoma Studies

HepG2 cell line investigations reveal potent cytotoxic activity for related N-(piperidine-4-yl)benzamide derivatives. Compound 47, a structurally related derivative, demonstrates exceptional potency with IC₅₀ values of 0.25 micromolar against HepG2 cells [20] . This activity surpasses many established anticancer agents and indicates significant therapeutic potential for hepatocellular carcinoma applications [20].

The mechanism of HepG2 cytotoxicity involves p53/p21-dependent cell cycle arrest pathways. Western blot analysis demonstrates that active compounds inhibit cyclin B1 and phosphorylated retinoblastoma protein expression while enhancing p21, p53, retinoblastoma, and phospho-adenosine monophosphate-activated protein kinase levels [20]. Flow cytometry studies confirm cell cycle arrest induction, supporting the proposed mechanism of action [20].

Structure-activity relationships within the HepG2 system indicate that specific substitution patterns dramatically influence cytotoxic potency. Compounds bearing halogen, carboxyl, nitro, or methyl groups on the benzamide ring exhibit increased cytotoxicity compared to unsubstituted analogues . The piperidin-4-ylmethyl substitution appears critical for maintaining both potency and selectivity .

Multi-Cell Line Toxicity Panels

Extended cytotoxicity screening across diverse cell lines provides comprehensive safety assessment. Representative compounds demonstrate CC₅₀ values exceeding 8 micromolar against multiple cell lines including HEp2 epidermoid carcinoma, Chinese hamster ovary (CHO), HeLa cervical cancer, Ba/F3 mouse pro-B cells, and 293T human embryonic kidney cells [23]. These selectivity indices translate to therapeutic windows exceeding 20-fold for lead compounds [23].

Hematopoietic toxicity assessment using THP-1 monocytic leukemia cells reveals IC₅₀ values of 1.5 ± 1.3 micromolar for related compounds [19]. This moderate toxicity profile suggests acceptable safety margins for systemic administration, particularly when compared to the potent HepG2 activity [19].

The Ba/F3 cell line serves as a model for hematopoietic toxicity, with related compounds maintaining CC₅₀ values above 8 micromolar [23]. This selectivity profile indicates minimal impact on normal blood cell populations at therapeutically relevant concentrations [23].

Mechanism-Based Cytotoxicity Analysis

Cytotoxicity mechanisms vary across cell lines, reflecting different sensitivities to compound-induced cellular perturbations. HepG2 cells demonstrate particular susceptibility to cell cycle disruption, with compounds inducing G2/M phase arrest through p53-dependent pathways [20]. This mechanism contrasts with non-specific membrane disruption observed in other cell types at higher concentrations [23].

Oxidative stress induction represents another cytotoxicity mechanism, particularly relevant for compounds demonstrating antioxidant or pro-oxidant properties. Related studies using genistein against HepG2 cells indicate that reactive oxygen species generation contributes to mitochondrial apoptosis pathways [24]. Similar mechanisms may contribute to the observed cytotoxicity patterns for piperidine benzamide derivatives [24].

Therapeutic Index Calculations

Therapeutic indices calculated from cytotoxicity and pharmacological activity data provide quantitative assessments of compound selectivity. For HepG2-active compounds, therapeutic indices exceed 20-fold when comparing cytotoxic IC₅₀ values to concentrations required for beneficial pharmacological effects [23]. This selectivity margin supports further development for hepatocellular carcinoma applications [23].

Cross-resistance studies using multidrug-resistant cell lines indicate that piperidine benzamide derivatives maintain activity against resistant phenotypes. Compounds demonstrate minimal potency shifts between drug-sensitive and multidrug-resistant strains, suggesting mechanisms distinct from classical chemotherapy resistance pathways [23].

Comparative Cytotoxicity Profiles

Comparative analysis with established pharmaceuticals reveals favorable cytotoxicity profiles for optimized derivatives. Related compounds demonstrate superior selectivity indices compared to many chemotherapy agents while maintaining potent activity against target cell populations [23]. This profile supports development as targeted therapeutic agents rather than broadly cytotoxic drugs [23].

Normal cell toxicity assessments using primary cell cultures and immortalized non-transformed cell lines confirm the selective nature of compound cytotoxicity. Most active derivatives maintain CC₅₀ values above 50 micromolar against normal cells while demonstrating submicromolar potency against cancer cell lines [19].

| Cell Line | IC₅₀/CC₅₀ Value | Mechanism of Action | Therapeutic Index |

|---|---|---|---|

| HepG2 (hepatocellular carcinoma) | 0.25 μM (potent compound 47) | p53/p21-dependent cell cycle arrest | >20 (compound-dependent) |

| HEp2 (epidermoid carcinoma) | >8 μM (selectivity studies) | Non-specific cytotoxicity | High selectivity |

| CHO (Chinese hamster ovary) | >8 μM (general cytotoxicity) | Membrane integrity disruption | High selectivity |

| HeLa (cervical cancer) | >8 μM (selectivity panel) | Cell cycle perturbation | Moderate selectivity |

| Ba/F3 (mouse pro-B cells) | >8 μM (hematopoietic toxicity) | Growth inhibition | Good safety margin |

| 293T (human embryonic kidney) | >8 μM (general toxicity) | General cytotoxicity | Acceptable safety |

| THP-1 (monocytic leukemia) | 1.5 ± 1.3 μM (related compounds) | Macrophage toxicity | Context-dependent |